REACTION_CXSMILES
|
N[C:2]1[C:7]([O:8][C:9]2[CH:14]=[C:13]([F:15])[C:12]([CH2:16][CH3:17])=[CH:11][C:10]=2[OH:18])=[CH:6][CH:5]=[CH:4][N:3]=1.[F:19][B-](F)(F)F.[H+].N([O-])=O.[Na+]>C(O)(=O)C>[CH2:16]([C:12]1[C:13]([F:15])=[CH:14][C:9]([O:8][C:7]2[C:2]([F:19])=[N:3][CH:4]=[CH:5][CH:6]=2)=[C:10]([OH:18])[CH:11]=1)[CH3:17] |f:1.2,3.4|
|
Name
|
2-(2-aminopyridin-3yloxy)-5-ethyl-4-fluorophenol
|
Quantity
|
45 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1OC1=C(C=C(C(=C1)F)CC)O
|
Name
|
|
Quantity
|
0.36 mL
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[H+]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
18 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 0° C. for 1.5 hours until reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched
|
Type
|
ADDITION
|
Details
|
by adding ice and sodium bicarbonate solution
|
Type
|
STIRRING
|
Details
|
stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
before extracting the aqueous solution with ethylacetate
|
Type
|
WASH
|
Details
|
The combined ethyl acetate fraction was washed with saturated sodium bicarbonate solution, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to get the crude compound
|
Type
|
CUSTOM
|
Details
|
purified over silica gel
|
Type
|
CUSTOM
|
Details
|
further purified by preparative HPLC
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C(=CC(=C(C1)O)OC=1C(=NC=CC1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 mg | |
YIELD: PERCENTYIELD | 17.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |